Propionamidine hydrochloride

Übersicht

Beschreibung

Propionamidine hydrochloride is a compound with potential applications in various fields, including agriculture and medicine. It is an aromatic diamidine compound that has shown strong antifungal activity, particularly against Sclerotinia sclerotiorum, a pathogen affecting oilseed rape fields. The compound's effectiveness is not correlated with sensitivity to other fungicides like dimethachlon or carbendazim, suggesting a unique mode of action. Propionamidine hydrochloride treatment results in morphological changes in fungal mycelia, such as thinner and more branched structures, and affects the cell wall and cytoplasm. It also reduces sclerotia production, cell membrane permeability, and oxalic acid content, which are crucial for the pathogenicity of the fungus .

Synthesis Analysis

The synthesis of propionamidine hydrochloride has been optimized through a series of experiments. The best conditions for its synthesis include a molar ratio of propionitrile to anhydrous methanol to hydrogen chloride of 1:1.1:1.1, with the absence of moisture. The initial reaction temperature should be between 0-10°C with a pH of 4.0, and the reaction should proceed for 9 hours. Subsequently, the temperature should be adjusted to 0-20°C with a pH of 8.0-8.5. Using a 15% concentration of ammonia-methanol solution, the yield of propionamidine hydrochloride can reach up to 94.0%, with a purity of 99% .

Molecular Structure Analysis

The molecular structure of propionamidine hydrochloride has been studied through its interaction with DNA. It binds to the minor groove of DNA, particularly within AT-rich sequences. The binding of propionamidine to DNA causes a shift in the duplex toward the 3' end by approximately 2 Å. This interaction is sequence-dependent and occurs with minimal perturbation to the native DNA structure. The binding characteristics of propionamidine to DNA are distinct from other compounds, which may contribute to its biological activity .

Chemical Reactions Analysis

Propionamidine hydrochloride can be used as a starting material or intermediate in the synthesis of various bioactive compounds. For instance, it has been used in the synthesis of 2-ethyl-4, 6-dihydroxypyrimidine, which is produced by reacting propionitrile with hydrogen chloride and free ammonia, followed by cyclization with sodium methoxide. The yield of this reaction is high, and the purity of the synthesized compounds is typically greater than 98% .

Physical and Chemical Properties Analysis

The physical and chemical properties of propionamidine hydrochloride are closely related to its biological activity. For example, its antifungal properties are associated with its ability to disrupt mitochondrial function in fungi. Propamidine, a related compound, has been shown to collapse mitochondrial membranes and disrupt mitochondria in Botrytis cinerea, a model pathogen. It inhibits both whole-cell and mitochondrial respiration, suggesting that it acts as an inhibitor of electron transport within the mitochondria, particularly affecting mitochondrial complex III activity .

Wissenschaftliche Forschungsanwendungen

Synthesis

Propionamidine hydrochloride has been studied for its synthesis process. Key factors influencing its synthesis include the molar ratio of propionitrile, anhydrous methanol, and hydrogen chloride, the reaction temperature, pH value of the solution, and the concentration of ammonia-methanol solution. An optimized process yielded a high purity and yield of propionamidine hydrochloride (Chen Sheng-zong, 2007).

Antifungal and Antimicrobial Properties

Propamidine, a derivative of propionamidine hydrochloride, exhibits strong antifungal properties. Studies have shown its effectiveness against fungi like Botrytis cinerea, where it disrupts mitochondrial membranes and inhibits mitochondrial complex III activity. This indicates its potential as an inhibitor of electron transport in mitochondria of pathogenic fungi (Fangli Wu et al., 2010). Additionally, propamidine has been observed to affect the baseline sensitivity of Sclerotinia sclerotiorum, a significant pathogen in agriculture, by altering mycelial growth and cell membrane permeability (Yong Wang et al., 2017).

Treatment of Acanthamoeba Keratitis

Propamidine isethionate, a salt form of propamidine, is used in treating Acanthamoeba keratitis. Studies have demonstrated its efficacy in combination with other drugs like neomycin and polyhexamethylene biguanide, showing significant treatment success in a large percentage of cases. It highlights the potential of propamidine isethionate in antimicrobial therapy, particularly in ocular infections (S. Hargrave et al., 1999), (I. Duguid et al., 1997).

Complement Activation

Propamidine has been studied for its effects on complement activation, particularly its inhibitory and enhancing effects on immune haemolysis. This suggests its potential application in immunological research and therapy, especially considering its interactions with complement components (W. Vogt et al., 1979).

Eigenschaften

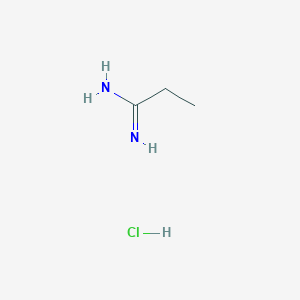

IUPAC Name |

propanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2.ClH/c1-2-3(4)5;/h2H2,1H3,(H3,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWRZHZPJJAJMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propionamidine hydrochloride | |

CAS RN |

3599-89-1 | |

| Record name | Propanimidamide, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3599-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3599-89-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propionamidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152717.png)

![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)

![7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B152740.png)